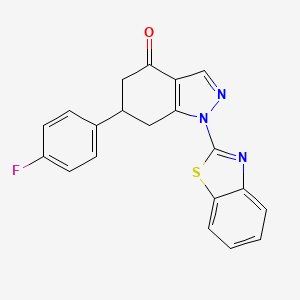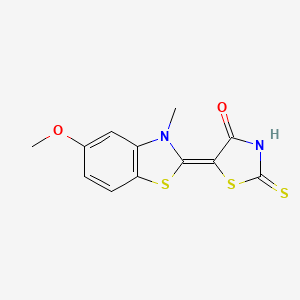![molecular formula C21H19ClN2O4 B11462114 3-(4-chlorobenzyl)-9,10-dimethoxy-6,7-dihydro-2H-pyrimido[6,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B11462114.png)
3-(4-chlorobenzyl)-9,10-dimethoxy-6,7-dihydro-2H-pyrimido[6,1-a]isoquinoline-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-CHLOROPHENYL)METHYL]-9,10-DIMETHOXY-2H,3H,4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLINE-2,4-DIONE is a complex organic compound with a unique structure that combines a pyrimidoisoquinoline core with a chlorophenylmethyl group and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-9,10-DIMETHOXY-2H,3H,4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a chlorophenylmethyl ketone with a dimethoxy-substituted isoquinoline derivative under acidic conditions. This is followed by cyclization and oxidation steps to form the final pyrimidoisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)METHYL]-9,10-DIMETHOXY-2H,3H,4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4-CHLOROPHENYL)METHYL]-9,10-DIMETHOXY-2H,3H,4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-9,10-DIMETHOXY-2H,3H,4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core structure, which also exhibit diverse biological activities.
Isoquinoline Derivatives: Similar in structure but may have different substituents and functional groups.
Pyrimidine Derivatives: Compounds with a pyrimidine core, often used in medicinal chemistry.
Uniqueness
3-[(4-CHLOROPHENYL)METHYL]-9,10-DIMETHOXY-2H,3H,4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLINE-2,4-DIONE is unique due to its combination of a pyrimidoisoquinoline core with specific substituents, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H19ClN2O4 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinoline-2,4-dione |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-18-9-14-7-8-23-17(16(14)10-19(18)28-2)11-20(25)24(21(23)26)12-13-3-5-15(22)6-4-13/h3-6,9-11H,7-8,12H2,1-2H3 |
InChI Key |
FPVYCKOXILGALV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=O)N(C3=O)CC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11462033.png)

![2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone](/img/structure/B11462038.png)
![5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11462040.png)

![6-(4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B11462059.png)
![4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile](/img/structure/B11462062.png)
![6-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11462079.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11462088.png)
![ethyl 6-acetylimino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462094.png)
![1-[(2,3-Dichloropropyl)sulfinyl]dodecane](/img/structure/B11462097.png)
![9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B11462103.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B11462108.png)
![Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11462110.png)
